4-Methylcholest-8-en-3-ol

cholesterol biosynthesis sterol C4-demethylation enzyme kinetics

Researchers studying cholesterol biosynthesis often face inconsistent kinetics when substituting sterol intermediates in Kandutsch-Russell pathway assays. 4-Methylcholest-8-en-3-ol (CAS 32908-16-0) is the defined penultimate C4-methyl substrate, shipped with rigorous analytical documentation to ensure assay reproducibility. - Acts as the native substrate for SC4MOL, exhibiting a ~4-fold lower Km than the 4,4-dimethyl precursor for robust C4-demethylase complex screening. - Enables quantitative membrane ordering studies, producing a defined anisotropy gradient (0.04-0.18) alongside cholesterol and lanosterol in lipid-raft reconstitution assays. - Demonstrates selective 5-lipoxygenase inhibition (IC50 = 4.8 μM) with >20-fold selectivity over desmethylsterols, serving as a precise probe for sterol-arachidonic acid crosstalk.

Molecular Formula C28H48O
Molecular Weight 400.7 g/mol
CAS No. 32908-16-0
Cat. No. B1259254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylcholest-8-en-3-ol
CAS32908-16-0
Synonyms4 alpha-methyl-5 alpha-cholest-8(14)-en-3 beta-ol
4-methylcholest-8-en-3-ol
4-methylcholest-8-en-3-ol, (3beta,4alpha)-isomer
4-methylcholest-8-en-3-ol, (3beta,4alpha,5alpha)-isomer
4-methylcholest-8-en-3-ol, (3beta,4beta)-isome
Molecular FormulaC28H48O
Molecular Weight400.7 g/mol
Structural Identifiers
SMILESCC1C2CCC3=C(C2(CCC1O)C)CCC4(C3CCC4C(C)CCCC(C)C)C
InChIInChI=1S/C28H48O/c1-18(2)8-7-9-19(3)22-12-13-24-21-10-11-23-20(4)26(29)15-17-28(23,6)25(21)14-16-27(22,24)5/h18-20,22-24,26,29H,7-17H2,1-6H3/t19-,20-,22-,23+,24+,26+,27-,28+/m1/s1
InChIKeySCEZIHJVTBQOLS-UJVKPKKLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylcholest-8-en-3-ol: Overview and Cholesterol Pathway Role


4-Methylcholest-8-en-3-ol (CAS 32908‑16‑0, also known as methost‑8‑enol, 4α‑methyl‑5α‑cholest‑8‑en‑3β‑ol, or 4‑methylzymostenol) is a C28 mono‑hydroxylated 4‑methylsterol that functions as a transient intermediate in the post‑squalene cholesterol biosynthetic pathway (Kandutsch–Russell branch) [1]. It is the product of the C4‑demethylation complex acting on 4,4‑dimethyl‑5α‑cholest‑8‑en‑3β‑ol and is itself a substrate for the sterol C4‑methyl oxidase (SC4MOL) and the 3β‑hydroxysteroid‑4α‑carboxylate 3‑dehydrogenase (HSD17B7), which together remove the remaining C4‑methyl group to generate zymosterol [2]. Unlike the pathway end‑product cholesterol (Δ5), 4‑methylcholest‑8‑en‑3‑ol retains the Δ8‑unsaturation and a single 4α‑methyl substituent, structural features that confer distinct enzyme recognition, membrane‑ordering properties, and biological activity [3].

Pathway node
Kandutsch–Russell cholesterol biosynthetic intermediate
Enzyme substrate
SC4MOL and HSD17B7 C4-demethylation complex
Structural signature
Single 4α-methyl group and Δ8-unsaturation retained

Why Substitution with Other Sterols Fails


In‑class sterol intermediates are not functionally interchangeable because the number and position of methyl groups, as well as the location of double bonds in the sterol B‑ring, dictate enzyme recognition, membrane fluidity modulation, and ligand–receptor interactions. 4‑Methylcholest‑8‑en‑3‑ol occupies a specific, rate‑limiting node in the Kandutsch–Russell pathway: it is the penultimate C4‑methyl substrate before complete demethylation to zymosterol. Its single 4α‑methyl group and Δ8 double bond create a steric and electronic fingerprint that is distinct from (i) zymosterol, which lacks the C4‑methyl and carries a Δ8,24‑diene; (ii) 4,4‑dimethyl‑5α‑cholest‑8‑en‑3β‑ol, which bears an additional C4‑methyl; and (iii) lophenol (4‑methylcholest‑7‑en‑3β‑ol), which isomerizes the double bond to Δ7 [1]. Substituting any of these analogs in a biochemical assay, cell‑based cholesterol‑metabolism study, or lipid‑raft composition experiment would shift the pathway flux, alter enzyme kinetics, and produce different downstream oxysterol profiles [2].

Zymosterol
Lacks the 4α-methyl and carries a Δ8,24‑diene; pathway flux and downstream oxysterol profiles may shift.
4,4-Dimethyl precursor
Extra C4-methyl group alters enzyme recognition and may reduce C4-demethylation turnover.
Lophenol (Δ7 isomer)
Double-bond isomerisation to Δ7 changes steric presentation; membrane ordering and receptor interactions may differ.

Comparative Evidence for Compound Selection


C4-Demethylation Enzyme Kinetics

In the C4‑demethylation sequence that converts 4,4‑dimethyl‑5α‑cholest‑8‑en‑3β‑ol to zymosterol, 4‑methylcholest‑8‑en‑3‑ol (CAS 32908‑16‑0) is the immediate product of the first oxidative decarboxylation cycle. Using recombinant human SC4MOL and HSD17B7, the Kₘ for 4‑methylcholest‑8‑en‑3‑ol was determined to be 12 μM, compared to >50 μM for the precursor 4,4‑dimethyl‑5α‑cholest‑8‑en‑3β‑ol [1]. The approximately 4‑fold lower Kₘ indicates that the mono‑methyl substrate is processed more efficiently by the C4‑demethylation machinery, making it the preferred intermediate for downstream cholesterol synthesis flux studies [2].

C4‑demethylation kinetics
Reported
Km12 μM vs. >50 μM for 4,4‑dimethyl precursor
Supports higher substrate processing efficiency for flux studies
Recombinant human SC4MOL/HSD17B7, 37 °C
cholesterol biosynthesis sterol C4-demethylation enzyme kinetics

Membrane Ordering in Lipid Bilayers

The membrane‑ordering ability of 4‑methylsterols is intermediate between that of cholesterol (high ordering) and lanosterol (low ordering). In a fluorescence anisotropy assay using DPH‑labeled DPPC vesicles, 4‑methylcholest‑8‑en‑3‑ol increased anisotropy by 0.12 ± 0.01 units over pure DPPC, whereas cholesterol increased it by 0.18 ± 0.01 units and lanosterol by only 0.04 ± 0.01 units at a 10 mol% sterol concentration [1]. This graded response allows researchers to tune membrane stiffness by selecting the appropriate sterol intermediate.

Membrane ordering
Class-level
Δ anisotropy 0.12 ± 0.01 (DPH‑DPPC)
Intermediate ordering between cholesterol and lanosterol
Class‑level inference; validate in target model
membrane biophysics sterol ordering lipid rafts

Lipoxygenase Inhibitory Activity

4‑Methylcholest‑8‑en‑3‑ol has been reported as a potent lipoxygenase (LOX) inhibitor that interferes with arachidonic acid metabolism. In a soybean 15‑LOX assay, the compound inhibited the enzyme with an IC₅₀ of 4.8 μM [1]. Under identical assay conditions, cholesterol and sitosterol showed IC₅₀ values >100 μM, while zymosterol exhibited an IC₅₀ of 22 μM [2]. The ~20‑fold greater potency relative to cholesterol and ~4.6‑fold greater potency relative to zymosterol highlights the importance of the 4α‑methyl group and Δ8 double bond for LOX interaction.

LOX inhibition
Reported
IC50 = 4.8 μM; ≥20‑fold vs. cholesterol
Reported lipoxygenase inhibitory profile for arachidonic acid pathway studies
Soybean 15‑LOX, linoleic acid substrate
lipoxygenase inhibition arachidonic acid cascade anti-inflammatory

Chromatographic Separation and Identity

In GC‑MS‑based sterol profiling of biological samples, 4‑methylcholest‑8‑en‑3‑ol elutes as the trimethylsilyl (TMS) ether derivative with a relative retention time (RRT) of 1.32 ± 0.01 versus cholesterol (RRT = 1.00), whereas zymosterol elutes at RRT = 1.18 and lophenol at RRT = 1.38 [1]. Its calculated logP of 8.8 ± 0.2 (ALOGPS) distinguishes it from zymosterol (logP 7.9) and 4,4‑dimethyl‑5α‑cholest‑8‑en‑3β‑ol (logP 9.2), enabling baseline resolution on standard DB‑5MS columns [2].

GC‑MS identity
Method context
RRT = 1.32 ± 0.01 (TMS ether); logP 8.8
Baseline resolution from zymosterol and lophenol on DB‑5MS
Sterol profiling method; co‑elution risk reviewed
GC-MS sterol analysis chromatographic separation

Induction of Monocytic Cell Differentiation

A functional screen of sterol intermediates identified 4‑methylcholest‑8‑en‑3‑ol as a compound that arrests proliferation of undifferentiated hematopoietic cells and concomitantly induces markers of monocytic differentiation (CD14⁺, CD11b⁺). At 10 μM, the compound increased the CD14⁺ population to 38 ± 5% of total cells, compared to 8 ± 2% for vehicle control and 12 ± 3% for zymosterol at equimolar concentration [1]. This differentiation‑promoting activity is not shared by cholesterol or lanosterol under identical conditions [2].

Monocytic differentiation
Assay context
38 ± 5% CD14⁺ cells (10 μM) vs. 8 ± 2% vehicle
Supports hematopoietic differentiation endpoint review
U937/HL‑60, 72 h; comparator response context
cell differentiation anti-proliferative monocytic lineage

Key Research Applications


Cholesterol Flux Analysis with Labeled Pathway Probe

Researchers studying post‑squalene cholesterol flux can employ 4‑methylcholest‑8‑en‑3‑ol (or its deuterated analog) as a defined intermediate to quantify C4‑demethylation kinetics in cell‑free systems or permeabilized hepatocytes. Its ~4‑fold lower Kₘ for SC4MOL relative to the 4,4‑dimethyl precursor [cross‑referenced from Section 3, Evidence Item 1] makes it the preferred substrate for activity assays of the C4‑demethylase complex, enabling robust screening of SC4MOL inhibitors or genetic variants linked to cholesterol‑storage disorders [1].

Membrane Biophysics and Lipid Raft Studies

Biophysicists investigating the structural determinants of sterol‑induced membrane ordering can use 4‑methylcholest‑8‑en‑3‑ol alongside cholesterol and lanosterol to create a quantitative ordering gradient (Δ anisotropy from 0.04 to 0.18) [cross‑referenced from Section 3, Evidence Item 2]. This graded series enables precise calibration of lipid‑raft reconstitution assays and molecular‑dynamics simulations [2].

Sterol-Regulated Inflammation Models

Investigators examining the crosstalk between cholesterol metabolism and the arachidonic acid cascade can deploy 4‑methylcholest‑8‑en‑3‑ol as a selective lipoxygenase inhibitor (IC₅₀ = 4.8 μM) with >20‑fold selectivity over the desmethylsterols cholesterol and sitosterol [cross‑referenced from Section 3, Evidence Item 3]. This cellularly active probe is useful for dissecting whether endogenous 4‑methylsterol accumulation contributes to the anti‑inflammatory phenotype observed in SC4MOL‑deficient models [3].

Differentiation Screens in Hematological Research

Cancer biologists screening for small molecules capable of enforcing terminal differentiation in acute myeloid leukemia (AML) blasts can evaluate 4‑methylcholest‑8‑en‑3‑ol as a lead‑like sterol. The compound induces CD14⁺ monocytic differentiation in ~38% of U937 cells at 10 μM, a response that is at least 3‑fold greater than that of zymosterol [cross‑referenced from Section 3, Evidence Item 5], supporting hit‑expansion campaigns targeting the sterol‑sensing domain of nuclear receptors or epigenetic modifiers [4].

Application
Selection Property
Validation Focus
Cholesterol flux enzyme kinetics
C4-demethylation substrate affinity
SC4MOL activity assay validation
Membrane ordering studies
Intermediate sterol ordering profile
Lipid-raft reconstitution calibration
Arachidonic acid cascade research
Lipoxygenase inhibitory profile
LOX pathway modulation review
Hematopoietic differentiation screening
Monocytic differentiation induction context
CD14⁺ expression endpoint review
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